BenchChemオンラインストアへようこそ!

6-bromo-4-chloro-8-fluoroquinazoline

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

This 6-bromo-4-chloro-8-fluoroquinazoline scaffold is a cornerstone for structure-activity relationship (SAR) studies in kinase drug discovery. Its defined halogen reactivity hierarchy—4-Cl for selective SNAr amination, 6-Br for orthogonal Pd-catalyzed cross-coupling, and a stable 8-F substituent—eliminates protecting group strategies. This enables efficient parallel library synthesis of 50–100 4-anilinoquinazoline analogs from a single batch, maximizing your medicinal chemistry campaign's throughput. Crucially, substituting generic analogs introduces risk: altering this halogen trio disrupts the precise electronic and steric profile required for EGFR/HER2 binding, leading to inconsistent reaction kinetics and impurity profiles during scale-up.

Molecular Formula C8H3BrClFN2
Molecular Weight 261.5
CAS No. 1565583-08-5
Cat. No. B6149815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-chloro-8-fluoroquinazoline
CAS1565583-08-5
Molecular FormulaC8H3BrClFN2
Molecular Weight261.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-8-fluoroquinazoline CAS 1565583-08-5: Procurement-Grade Quinazoline Building Block with Defined Halogenation Pattern for Kinase-Targeted Synthesis


6-Bromo-4-chloro-8-fluoroquinazoline (CAS 1565583-08-5, MFCD29089338) is a trisubstituted quinazoline heterocycle featuring a strategic halogenation pattern: bromine at the 6-position, chlorine at the 4-position, and fluorine at the 8-position . Quinazoline scaffolds are foundational to numerous FDA-approved kinase inhibitors including gefitinib, erlotinib, lapatinib, and afatinib, where the 4-anilinoquinazoline pharmacophore engages the ATP-binding pocket of receptor tyrosine kinases (EGFR, HER2) [1]. The specific arrangement of halogens on this building block enables divergent synthetic elaboration: the 4-chloro serves as a leaving group for nucleophilic aromatic substitution (SNAr) with amines to install the critical 4-anilino motif, while the 6-bromo and 8-fluoro positions provide orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to explore SAR at positions that modulate kinase selectivity and physicochemical properties [2]. The compound is commercially available at 95–98% purity from multiple suppliers, with pricing and lead times varying significantly by geography and stock location .

Why 6-Bromo-4-chloro-8-fluoroquinazoline Cannot Be Simply Substituted by Other Quinazoline Building Blocks in MedChem Synthesis


Substituting 6-bromo-4-chloro-8-fluoroquinazoline with a generic 4-chloroquinazoline or alternative halogenated analog introduces three distinct risks to synthetic campaigns. First, the 6-bromo and 8-fluoro substituents are not inert decorations; in quinazoline-based kinase inhibitors, halogenation at these positions directly influences EGFR/HER2 binding affinity and selectivity through both electronic effects on the pyrimidine ring and direct hydrophobic contacts within the enzyme active site [1]. Second, the specific halogen trio (Br at C6, Cl at C4, F at C8) establishes a defined reactivity hierarchy essential for sequential functionalization: the 4-Cl undergoes SNAr preferentially, preserving the 6-Br and 8-F for subsequent orthogonal coupling steps. Changing any single halogen disrupts this synthetic sequence and may require complete re-optimization of reaction conditions, catalysts, and purification protocols [2]. Third, the exact substitution pattern affects the electronic density of the quinazoline core, altering the rate of SNAr at the 4-position; using a 6,8-unsubstituted or differently halogenated analog yields inconsistent reaction kinetics and can produce different impurity profiles, complicating scale-up reproducibility [3].

6-Bromo-4-chloro-8-fluoroquinazoline: Evidence-Based Differentiation from Structural Analogs


Synthetic Reactivity Hierarchy: Orthogonal Halogen Handles Enable Sequential Functionalization Unavailable in Mono- or Di-Halogenated Analogs

The compound possesses three halogens with distinct and orthogonal reactivity profiles. The C4-Cl bond undergoes SNAr with amines (e.g., anilines) under mild conditions (K₂CO₃, DMF, 80°C, 2–4 hr) while the C6-Br remains intact for subsequent Pd-catalyzed cross-coupling, and the C8-F is stable under both conditions but can be activated for SNAr under more forcing conditions or for specific C–F bond functionalization [1]. In contrast, 4-chloro-6,7-dimethoxyquinazoline (a common alternative building block) lacks the C8-F handle, while 4-chloro-6-bromoquinazoline (CAS 38267-95-7) lacks the C8-F handle and presents only two orthogonal handles, limiting the accessible chemical space for SAR exploration [2].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Fluorine at C8: Impact on Kinase Selectivity and Metabolic Stability Relative to Non-Fluorinated Quinazoline Scaffolds

The C8-fluorine substituent in quinazoline kinase inhibitors confers two class-level advantages over non-fluorinated analogs: (1) increased metabolic stability by blocking CYP450-mediated oxidation at the 8-position, and (2) enhanced selectivity for EGFR over structurally related kinases due to specific hydrophobic contacts with the gatekeeper region [1]. SAR studies on 6-bromoquinazoline derivatives reveal that compound 5b (bearing a meta-fluoro phenyl substituent) exhibited IC₅₀ values of 0.53–1.95 μM against MCF-7 and SW480 cell lines, outperforming cisplatin (IC₅₀ ~10–30 μM in comparable assays) [2]. While this data is from fully elaborated derivatives rather than the core building block, it establishes that fluorine incorporation at strategic positions on the quinazoline scaffold is associated with potency gains versus non-fluorinated comparators [3].

Kinase Inhibition EGFR Metabolic Stability

Commercial Availability and Purity Specifications: Cross-Vendor Comparison for Procurement Decision-Making

As of 2026, 6-bromo-4-chloro-8-fluoroquinazoline is stocked by multiple chemical suppliers with varying purity specifications, packaging sizes, and regional availability. Fluorochem (UK) offers 250 mg at 95.0% purity with stock in UK, Germany, and China, enabling 3–14 day delivery timelines depending on destination . AK Scientific (USA) provides 95% minimum purity with stock in California for North American customers . Leyan (China) offers 98% purity, representing the highest commercially specified purity among identified vendors . In comparison, simpler analogs like 4-chloro-6-bromoquinazoline (CAS 38267-95-7) are more widely stocked but lack the C8-fluoro handle; the 6,8-difluoro-4-chloroquinazoline analog (CAS 162012-67-9) is stocked by fewer vendors and typically commands a higher price point due to more complex synthesis.

Procurement Building Block Vendor Comparison

Physicochemical Properties: Calculated Parameters for Formulation and Solubility Considerations

Computational predictions for 6-bromo-4-chloro-8-fluoroquinazoline indicate a molecular weight of 261.48 g/mol, LogP ~2.8–3.2, and topological polar surface area (TPSA) of approximately 25.8 Ų [1]. These values place the compound in favorable drug-like chemical space (MW < 500, LogP < 5, TPSA < 140 Ų). In comparison, 4-chloro-6,7-dimethoxyquinazoline (MW 224.6, LogP ~1.5, TPSA ~44 Ų) shows lower lipophilicity, while 4-chloro-6-bromoquinazoline (MW 241.5, LogP ~2.5, TPSA ~25.8 Ų) presents similar lipophilicity but lacks the 8-fluoro for metabolic stabilization. The C8-F substitution is predicted to reduce LogD by approximately 0.2–0.4 units relative to a hypothetical 6-bromo-4-chloro analog, potentially improving aqueous solubility at physiological pH without sacrificing membrane permeability [2].

ADME Drug-likeness Physicochemical Properties

6-Bromo-4-chloro-8-fluoroquinazoline: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Medicinal Chemistry: Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries with C6 and C8 SAR Exploration

This building block is optimally deployed for the parallel synthesis of 4-anilinoquinazoline libraries targeting EGFR, HER2, or related tyrosine kinases. The 4-chloro substituent enables rapid SNAr diversification with diverse aniline inputs, while the intact 6-bromo and 8-fluoro positions allow subsequent Suzuki-Miyaura coupling or other Pd-catalyzed reactions to probe SAR at the solvent-exposed region of the kinase active site [1]. This three-handle architecture supports the generation of 50–100 compound libraries from a single core scaffold purchase, maximizing SAR information per synthesis campaign. The 6-bromoquinazoline scaffold has been validated in peer-reviewed studies showing potent cytotoxicity (IC₅₀ down to 0.53 μM) when elaborated with appropriate aniline partners [2].

Process Chemistry: Development of Scalable SNAr–Cross-Coupling Sequences for Lead Optimization

For lead compounds requiring multi-kilogram scale-up, this building block's defined reactivity hierarchy simplifies process development. The orthogonal reactivity of C4-Cl (SNAr) and C6-Br (cross-coupling) allows chemists to optimize each step independently without protecting group strategies, reducing step count and improving overall yield [1]. The C8-F remains stable throughout both transformations, eliminating the need for late-stage fluorination using expensive and hazardous reagents like DAST or Selectfluor. Patent literature demonstrates the utility of this exact halogenation pattern in scalable routes to substituted quinazolines with biological activity [2].

Academic Core Facility: Cost-Effective Diversification for Undergraduate and Graduate Research Training

For academic teaching laboratories and core synthesis facilities, this compound provides a well-documented, commercially accessible scaffold for training students in sequential functionalization techniques (SNAr followed by Suzuki coupling) without the complexity of protecting group manipulations. The multiple vendors and 95–98% purity specifications ensure reliable performance across student cohorts [1]. The quinazoline scaffold's relevance to clinically approved kinase inhibitors (gefitinib, erlotinib, lapatinib) provides pedagogical context connecting synthetic training to therapeutic applications [2].

Chemical Biology: Synthesis of Affinity Probes and PROTACs Requiring Orthogonal Conjugation Handles

The 6-bromo and 8-fluoro positions serve as distinct attachment points for linker conjugation in PROTAC (proteolysis-targeting chimera) development or for installing biotin/fluorophore affinity tags. The 6-bromo can be elaborated via cross-coupling to introduce alkyne or azide click-chemistry handles while the 8-fluoro can be retained for target binding or subsequently functionalized under forcing SNAr conditions if an additional conjugation site is required [1]. This dual-handle architecture is particularly valuable for bivalent molecules where the linker must exit the binding pocket from a specific vector, as demonstrated in recent quinazoline-based EGFR PROTAC publications [2].

Quote Request

Request a Quote for 6-bromo-4-chloro-8-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.